An In-depth Technical Guide to Nonacosan-10-ol: Properties, Synthesis, and Analysis
An In-depth Technical Guide to Nonacosan-10-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonacosan-10-ol is a long-chain secondary fatty alcohol that is a prominent component of the epicuticular wax of many plants, particularly conifers. This technical guide provides a comprehensive overview of the physical and chemical properties of Nonacosan-10-ol, detailed experimental protocols for its synthesis and analysis, and a visualization of its biosynthetic pathway. The information presented herein is intended to be a valuable resource for researchers in the fields of natural product chemistry, drug development, and materials science.
Physical and Chemical Properties
Nonacosan-10-ol is a white, waxy solid at room temperature. Its long aliphatic chain renders it highly hydrophobic and soluble in nonpolar organic solvents.
Tabulated Physical and Chemical Data
The key physical and chemical properties of Nonacosan-10-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₆₀O | [1][2] |
| Molecular Weight | 424.8 g/mol | [1][2] |
| IUPAC Name | Nonacosan-10-ol | [2] |
| CAS Number | 504-55-2 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 81-81.5 °C | [2] |
| Boiling Point | 463.0 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 0.84 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and chloroform. | [5] |
| Flash Point | 136.5 °C (Predicted) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of Nonacosan-10-ol and its extraction and analysis from natural sources.
Chemical Synthesis: Grignard Reaction
A plausible and widely used method for the synthesis of secondary alcohols like Nonacosan-10-ol is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of Nonacosan-10-ol, one can react nonylmagnesium bromide (a C9 Grignard reagent) with decanal (B1670006) (a C10 aldehyde).
2.1.1. Preparation of Nonylmagnesium Bromide (Grignard Reagent)
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of a solution of 1-bromononane in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the nonylmagnesium bromide Grignard reagent.
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2.1.2. Reaction with Decanal to form Nonacosan-10-ol
-
Materials:
-
Nonylmagnesium bromide solution (prepared as above)
-
Decanal
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hydrochloric acid (dilute)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve decanal in anhydrous ether and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add dilute hydrochloric acid to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude Nonacosan-10-ol.
-
The crude product can be purified by recrystallization or column chromatography.
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Extraction and Analysis from Plant Material
Nonacosan-10-ol is abundant in the epicuticular wax of many plants, especially conifers like Pinus species.
2.2.1. Extraction of Epicuticular Wax
-
Materials:
-
Fresh plant material (e.g., pine needles)
-
n-Hexane (HPLC grade)
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Immerse a known weight of fresh plant needles (e.g., 3 g) in n-hexane (e.g., 10 mL) for a short period (e.g., 45 seconds) to dissolve the surface waxes.[6]
-
Remove the plant material and filter the hexane extract to remove any solid particles.
-
Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen to obtain the crude wax extract.[6]
-
2.2.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its high boiling point, Nonacosan-10-ol should be derivatized before GC-MS analysis to increase its volatility. A common derivatization method is silylation to form a trimethylsilyl (B98337) (TMS) ether.
-
Derivatization (Silylation):
-
Reagents:
-
Crude wax extract
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Procedure:
-
Dissolve a small amount of the crude wax extract in pyridine in a reaction vial.
-
Add BSTFA with 1% TMCS to the vial.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[7]
-
Oven Temperature Program: Start at 60°C, ramp to 300°C at a rate of 3°C/min, and hold for 10 minutes.[7]
-
Carrier Gas: Helium.[7]
-
Injector Temperature: 250°C.[7]
-
Injection Mode: Splitless.[7]
-
Mass Spectrometer: Agilent 5975C XL EI/CI MSD or similar.
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 30–550 m/z.[7]
-
Source Temperature: 230°C.[7]
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Mandatory Visualizations
Biosynthesis of Nonacosan-10-ol in Plants
The biosynthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, including secondary alcohols like Nonacosan-10-ol, occurs in the endoplasmic reticulum of plant epidermal cells. The pathway involves the elongation of fatty acid chains and subsequent modification.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. Khan Academy [khanacademy.org]
